Methyl 2-pyrazinecarboxylate 4-oxide

Description

Historical Development and Significance of Pyrazine (B50134) N-Oxide Chemistry

The study of N-oxides of nitrogen-containing heterocycles dates back to the early 20th century, with the first description of pyridine (B92270) N-oxide by Meisenheimer in 1926. scripps.eduwikipedia.org The chemistry of pyrazine N-oxides, while perhaps not as extensively documented in its early days as that of pyridine N-oxides, has steadily grown in significance. The oxidation of pyrazine derivatives offers a powerful tool for synthetic chemists, enabling regioselective functionalization of the pyrazine ring that would be challenging to achieve directly. nih.gov For instance, the N-oxide group can direct incoming electrophiles to specific positions and can be subsequently removed, serving as a "temporary" activating and directing group. acs.org This strategic utility has been pivotal in the synthesis of complex natural products and other target molecules. nih.gov The development of various oxidation methods, from traditional peroxy acids to more modern reagents, has further expanded the accessibility and utility of pyrazine N-oxides in research. researchgate.net

Structural Overview of Methyl 2-Pyrazinecarboxylate 4-Oxide and Related Analogues

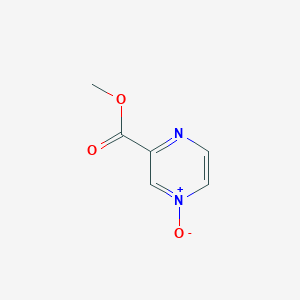

This compound possesses a planar aromatic core, a characteristic feature of pyrazine systems. The key structural components are the pyrazine ring, the N-oxide group at position 4, and a methyl carboxylate substituent at position 2.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 770-00-3 | C₆H₆N₂O₃ | 154.12 | Not available |

| 5-Methylpyrazine-2-carboxylic acid 4-oxide | Not available | C₆H₆N₂O₃ | 154.12 | 177-180 |

| Methyl 2-pyrazinecarboxylate | 6164-79-0 | C₆H₆N₂O₂ | 138.12 | 57-61 |

| 5-Methyl-2-pyrazinecarboxylic acid | 5521-55-1 | C₆H₆N₂O₂ | 138.12 | 167-171 |

| 2-Methylpyrazine (B48319) 1,4-dioxide | Not available | C₅H₆N₂O₂ | 126.12 | Not available |

Data sourced from various chemical suppliers and databases. smolecule.comsigmaaldrich.comsigmaaldrich.comresearchgate.net

The N-oxide group significantly influences the electron distribution within the pyrazine ring, drawing electron density towards the oxygen atom. This electronic perturbation, combined with the electron-withdrawing nature of the methyl carboxylate group, makes the carbon atoms of the ring more electrophilic compared to the parent pyrazine. Related analogues, such as 5-methylpyrazine-2-carboxylic acid 4-oxide, demonstrate how the position of substituents can fine-tune the molecule's properties. The non-oxidized counterpart, Methyl 2-pyrazinecarboxylate, serves as a crucial reference for understanding the impact of the N-oxide functionality. sigmaaldrich.comnih.govnist.gov

Scope of Academic Inquiry into N-Oxidized Pyrazine Systems

The unique reactivity imparted by the N-oxide group has positioned N-oxidized pyrazine systems as valuable intermediates in a wide array of academic and industrial research endeavors. A significant area of investigation is their application in organic synthesis. The strategic use of the N-oxide as a directing group has been instrumental in the total synthesis of complex, biologically active natural products. mdpi.comnih.gov For example, N-oxide intermediates have been employed to facilitate the introduction of substituents at specific positions on the pyrazine ring, a key step in constructing intricate molecular architectures. nih.gov

Furthermore, the electronic properties of N-oxidized pyrazines make them interesting candidates for materials science applications. The ability of the N-oxide group to participate in hydrogen bonding and other non-covalent interactions has been explored in the design of coordination polymers and other supramolecular assemblies. researchgate.netnih.gov Research has also delved into the photochemical properties of heterocyclic N-oxides, with some studies on related systems like pyridazine (B1198779) N-oxides demonstrating their potential as photoactivatable sources of reactive oxygen species. nih.gov The ongoing exploration of the synthesis and reactivity of N-oxidized pyrazine carboxylates continues to uncover new possibilities for their application in diverse scientific fields. researchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

770-00-3 |

|---|---|

Molecular Formula |

C6H6N2O3 |

Molecular Weight |

154.12 g/mol |

IUPAC Name |

methyl 4-oxidopyrazin-4-ium-2-carboxylate |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(9)5-4-8(10)3-2-7-5/h2-4H,1H3 |

InChI Key |

ZTAQCRRTNOJVIU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C[N+](=C1)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2 Pyrazinecarboxylate 4 Oxide and Its Analogues

Direct N-Oxidation Protocols for Pyrazine (B50134) Carboxylates

The introduction of an N-oxide moiety onto the pyrazine ring is a key transformation for which several reliable methods have been developed. These protocols primarily involve the use of strong oxidizing agents, such as peracids, or catalytic systems that utilize hydrogen peroxide.

Peracid-Mediated Oxidation Routes

Peroxy acids (peracids) are a class of reagents widely used for the N-oxidation of heteroaromatic compounds, including pyrazine derivatives. The reactivity of the peracid can be tuned to achieve selective oxidation.

Trifluoroperacetic acid (TFPAA) , generated in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, is a particularly potent oxidizing agent. wikipedia.org It is capable of oxidizing even relatively unreactive substrates. wikipedia.org For instance, the oxidation of dichloropyrazine derivatives with trifluoroperacetic acid at low temperatures (0-5 °C) has been shown to produce the corresponding di-N-oxide. By controlling the reaction time, mono-N-oxide intermediates can also be isolated. This powerful reagent is effective for creating epoxides from unreactive alkenes and oxidizing various heteroatoms. wikipedia.org

Peracetic acid , often generated in situ from acetic acid and hydrogen peroxide, is another common reagent for this transformation. orgsyn.org It has been successfully employed in the oxidation of various substituted pyrimidines and pyrazines. cdnsciencepub.comacs.org For example, 2-methylpyrazine (B48319) can be converted to 2-methylpyrazine 1,4-dioxide using hydrogen peroxide in acetic acid. nih.gov The general procedure for pyridine (B92270) N-oxide synthesis involves adding 40% peracetic acid to pyridine while maintaining the temperature at around 85°C. orgsyn.org

m-Chloroperoxybenzoic acid (m-CPBA) is a commercially available, solid peracid that is widely used for various oxidation reactions, including the epoxidation of alkenes and the N-oxidation of amines and pyridines. ust.hkmasterorganicchemistry.comorganic-chemistry.org Its utility extends to the oxidation of pyrazines, offering a convenient and effective method for the synthesis of pyrazine N-oxides.

| Substrate | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Dichloropyrazine derivative | Trifluoroperacetic acid | 0-5 °C | Dichloropyrazine di-N-oxide | |

| Pyridine | 40% Peracetic acid | Maintain at 85°C | Pyridine-N-oxide | orgsyn.org |

| 2-Methylpyrazine | H₂O₂ / Acetic acid | Not specified | 2-Methylpyrazine 1,4-dioxide | nih.gov |

| Phenylpyrazines | Peracetic acid | Not specified | Phenylpyrazine N-oxides | acs.org |

Hydrogen Peroxide/Metal Catalyst Systems for N-Oxide Formation

To avoid the use of stoichiometric and potentially explosive peracids, catalytic systems that employ hydrogen peroxide (H₂O₂) as the terminal oxidant have been developed. These methods are often considered "greener" and more atom-economical.

Rhenium-based catalysts , such as methylrhenium trioxide (MTO), are effective for the N-oxidation of tertiary nitrogen compounds. researchgate.net Sodium percarbonate can be used as a stable, solid source of hydrogen peroxide in conjunction with various rhenium catalysts to achieve excellent yields of N-oxides under mild conditions. researchgate.net

Titanium silicalite-1 (TS-1) is a microporous heterogeneous catalyst that has demonstrated excellent catalytic properties in partial oxidation reactions using hydrogen peroxide as the oxidant. acsmaterial.comfrontiersin.org It is particularly effective for alkene epoxidation and has been successfully applied to the N-oxidation of pyridines, offering high efficiency and the advantage of being a recyclable catalyst. cas.czresearchgate.net

Vanadium-based systems have also been explored for oxidation reactions. Combinations of a vanadium source, such as n-Bu₄NVO₃, with pyrazine-2-carboxylic acid (PCA) as a co-catalyst can activate hydrogen peroxide for the oxidation of various organic substrates. rsc.orgrsc.org While often used to oxidize alkanes and arenes, the underlying principle of activating H₂O₂ is relevant. rsc.orgnarod.rucapes.gov.br These systems generate highly reactive oxygen species, including hydroxyl radicals, capable of performing oxidations. narod.ru

| Catalyst System | Oxidant | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Rhenium-based catalysts | Sodium percarbonate (H₂O₂ source) | Tertiary amines, Pyridines | Mild conditions, excellent yields. | researchgate.net |

| Titanium silicalite-1 (TS-1) | Hydrogen peroxide | Pyridines, Alkenes | Heterogeneous, reusable, high efficiency. | cas.czresearchgate.net |

| Vanadium complex / Pyrazine-2-carboxylic acid | Hydrogen peroxide / O₂ | Alkanes, Arenes | Co-catalyst system, generates reactive oxygen species. | rsc.orgnarod.ru |

Oxaziridine-Based Oxidation Strategies

Oxaziridines, particularly N-sulfonyloxaziridines (known as Davis' reagents), are powerful, neutral, and aprotic oxidizing agents. orgsyn.org They are valued for their stability and high reactivity, enabling the oxidation of a wide range of functional groups. wikipedia.orgnih.gov While extensively used for the α-hydroxylation of enolates and oxidation of sulfides, their application extends to the N-oxidation of heteroaromatics. nih.govacs.org For example, a polymer-supported 2-benzenesulfonyl-3-(4-nitrophenyl)oxaziridine has been shown to oxidize pyridines to their corresponding N-oxides in good to excellent yields, often with shorter reaction times, especially under microwave-assisted conditions. researchgate.net This methodology presents a stable, shelf-stable alternative to other oxidants like dimethyldioxirane. nih.gov

Functional Group Transformations and Derivatization Strategies

Once the pyrazine N-oxide core is formed, further modifications can be made to the ester functional group or the aromatic ring itself. These transformations allow for the synthesis of a diverse library of analogues.

Ester Modifications: Hydrolysis, Transesterification, and Amidation

The methyl ester group of Methyl 2-pyrazinecarboxylate 4-oxide serves as a versatile handle for further derivatization.

Hydrolysis of the ester to the corresponding carboxylic acid (Pyrazine-2-carboxylic acid 4-oxide) can be achieved under standard basic or acidic conditions. This carboxylic acid is a key intermediate for further modifications.

Transesterification , the conversion of the methyl ester to other alkyl esters, can be performed by reacting the compound with a different alcohol under catalytic acidic or basic conditions.

Amidation is a common and significant modification. The synthesis of amides is typically achieved by first converting the pyrazine-2-carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netmdpi.com This activated intermediate is then reacted with a primary or secondary amine in the presence of a base (e.g., pyridine) to yield the desired amide. mdpi.com This method has been used to generate extensive series of substituted amides of pyrazine-2-carboxylic acids for biological evaluation. researchgate.net

| Step | Reagents | Intermediate/Product | Purpose | Reference |

|---|---|---|---|---|

| 1. Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Pyrazine-2-carbonyl chloride | Activation of the carboxylic acid. | mdpi.com |

| 2. Amide Coupling | Substituted amine (R-NH₂), Pyridine (base) | Substituted pyrazine-2-carboxamide | Formation of the amide bond. | researchgate.netmdpi.com |

Halogenation and Subsequent Nucleophilic Aromatic Substitution on the Pyrazine Ring

The pyrazine N-oxide ring exhibits altered reactivity compared to the parent pyrazine. The N-oxide group activates the positions ortho (2- and 6-) and para (4-) to the nitrogen atom for both electrophilic and nucleophilic attack. wikipedia.org

Halogenation of pyrazine N-oxides can be achieved using reagents like phosphorus oxychloride (POCl₃). nih.gov This reaction is analogous to the well-established halogenation of pyridine-N-oxides, which readily produces 2- and 4-halopyridines. wikipedia.org A Polish journal article specifically reports on the reaction of pyrazine-2-carboxamide 4-N-oxide with phosphorus oxychloride, indicating this is a viable route for introducing a halogen onto the pyrazine N-oxide ring. nih.gov

Nucleophilic Aromatic Substitution (SₙAr) on the resulting halopyrazine N-oxide is a powerful method for introducing a wide variety of substituents. The presence of the electron-withdrawing N-oxide group and the halogen atom facilitates the attack of nucleophiles. libretexts.org The general mechanism involves the addition of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the elimination of the halide ion to restore aromaticity. libretexts.org This two-step addition-elimination mechanism allows for the displacement of the chloro group by various nucleophiles, such as amines, alkoxides, and thiolates, providing access to a broad range of functionalized pyrazine N-oxide derivatives. The reactivity of chloroazines towards nucleophiles like bisulfide and polysulfides has been shown to follow this SₙAr pathway. nih.gov

Alkylation and Acylation Reactions

The reactivity of the pyrazine N-oxide core allows for various functionalization reactions, including alkylation and acylation, to produce a diverse range of analogues. Research has demonstrated the successful C2 position functionalization of pyrazine N-oxides. One such method involves a photoredox-catalyzed reaction using potassium alkyl trifluoroborates as the alkyl source. nih.gov This approach is applicable to pyrazine N-oxides, enabling the introduction of alkyl groups. nih.gov The proposed mechanism for this type of transformation often involves an oxidative quenching cycle where a photocatalyst is excited by visible light. nih.gov

Another strategy for the functionalization of heteroarene N-oxides, including pyrazine N-oxides, is ortho-acylation. A method utilizing the combination of silver nitrate (B79036) and potassium persulfate facilitates the reaction of N-oxides with alkynes. nih.gov This reaction proceeds through the formation of an electrophilic N-oxide radical which then reacts with electron-rich alkynes, leading to the formation of acylated products. nih.gov This methodology has been successfully applied to pyrazine N-oxides. nih.gov

The introduction of perfluoroalkyl groups has also been explored. A photoredox-catalyzed reaction of azaarene N-oxides with perfluoroalkyl iodides offers a pathway to perfluoroalkylated pyrazine derivatives. nih.gov The proposed mechanism initiates with the reduction of the perfluoroiodo reagent by the excited photocatalyst, generating a perfluorinated radical. This radical then adds to the pyrazine N-oxide. nih.gov

These methodologies highlight the versatility of the pyrazine N-oxide scaffold in undergoing various alkylation and acylation reactions, providing access to a wide array of substituted analogues.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact and improve efficiency. mdpi.com These approaches focus on aspects such as the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. mdpi.commdpi.com

In the context of N-oxide synthesis, a notable green approach involves the use of hydrogen peroxide in combination with carbon dioxide. This system forms peroxymonocarbonate, a potent oxidizing agent that is significantly more reactive than hydrogen peroxide alone for the N-oxidation of tertiary amines. acs.org This method offers a more environmentally friendly alternative to traditional oxidizing agents.

Furthermore, the use of biocatalysis and engineered microbial systems represents a significant advancement in the green synthesis of pyrazine derivatives. researchgate.netmdpi.com These biological systems operate under mild, aqueous conditions and can offer high selectivity, reducing the need for protecting groups and minimizing waste. researchgate.net The development of whole-cell biocatalysts for the synthesis of heteroaromatic N-oxides showcases a promising and environmentally benign alternative to chemical oxidation methods. researchgate.net

Solvent selection is another critical aspect of green chemistry. unibo.it The use of supercritical carbon dioxide (scCO₂) as a replacement for traditional organic solvents is gaining traction. mdpi.com scCO₂ is non-toxic, non-flammable, and readily available, making it an attractive green solvent for various chemical processes. mdpi.com While direct application to this compound synthesis is not detailed, the exploration of such green solvents is a key area of research in sustainable chemical production.

Microwave-assisted synthesis is another energy-efficient technology that can accelerate reaction times from hours or days to minutes, contributing to a greener synthetic process. mdpi.com The application of these green chemistry principles and technologies holds significant potential for developing more sustainable and efficient synthetic routes to this compound and its analogues.

Biocatalytic Pathways for Pyrazine N-Oxide Derivatives

Biocatalysis offers an attractive and sustainable alternative to traditional chemical synthesis for producing pyrazine N-oxide derivatives. These methods utilize biological systems, such as whole microbial cells or isolated enzymes, to perform chemical transformations under environmentally friendly conditions. researchgate.net

Engineered microbial systems are being developed to enhance the production of pyrazine N-oxides. Overexpression of specific gene clusters in bacteria can lead to the identification and increased yield of novel pyrazine derivatives. For instance, the overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon in engineered strains has led to the discovery of a family of pyrazine N-oxides (PNOs), including a novel dihydropyrazine (B8608421) N,N'-dioxide. nih.govnih.govacs.org

Researchers have successfully engineered Pseudomonas putida KT2440 strains for the biosynthesis of pyrazine N-oxides. By introducing the genes for the monooxygenase PmlABCDEF, these microbial hosts can produce 2,5-dimethylpyrazine (B89654) 1-oxide as the main product and 2,5-dimethylpyrazine 1,4-dioxide as a minor product from glucose. researchgate.net This de novo biosynthesis pathway demonstrates the potential of engineered microbial systems to produce specific N-oxide derivatives. researchgate.net

The general strategy involves identifying relevant biosynthetic gene clusters through genome mining and then using synthetic biology tools to create optimized production strains. nih.gov For example, an inducible expression system for the pvf cluster was engineered to enhance the production of small molecules, leading to the successful identification of pyrazine N-oxides. nih.gov These engineered microbial systems operate under benign conditions and offer a straightforward and inexpensive route to heteroaromatic N-oxides. researchgate.net

The enzymatic N-oxidation of the pyrazine ring is a key step in the biocatalytic production of pyrazine N-oxide derivatives. This transformation is typically catalyzed by monooxygenases. researchgate.net

A well-studied example is the soluble di-iron monooxygenase PmlABCDEF from Pseudomonas. This enzyme system is capable of oxidizing the nitrogen atoms of the pyrazine ring. researchgate.net The biocatalytic system based on the production of PmlABCDEF in Pseudomonas strains performs this oxidation under environmentally benign conditions. researchgate.net

Another enzyme implicated in pyrazine N-oxide biosynthesis is PvfB, an iron-dependent N-oxygenase found in the pvf gene cluster. nih.gov This enzyme is involved in a biosynthetic pathway for pyrazine derivatives that also includes a noncanonical nonribosomal peptide synthetase (NRPS), PvfC. nih.gov The discovery of this pathway highlights the unique chemistry catalyzed by these enzymes. nih.govacs.org

The general mechanism of these N-oxygenases involves the activation of molecular oxygen and its subsequent transfer to the nitrogen atom of the pyrazine substrate. While the precise catalytic mechanisms are complex and continue to be investigated, the involvement of metal cofactors like iron is crucial for the enzyme's oxidative function. nih.gov

Comprehensive Spectroscopic and Crystallographic Characterization of Methyl 2 Pyrazinecarboxylate 4 Oxide

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography has been instrumental in elucidating the precise solid-state molecular structure of pyrazine (B50134) derivatives. For the related compound, methyl pyrazine-2-carboxylate (B1225951), the crystal structure reveals an orthorhombic system. nih.gov The molecule is nearly planar, a characteristic that reflects efficient π-conjugation across the pyrazine ring and the carboxylate group. nih.gov In the crystal lattice, molecules are linked by weak C—H···O and C—H···N hydrogen bonds, creating an extensive three-dimensional network. nih.gov

In a similar vein, the crystal structure of 2-methylpyrazine (B48319) 1,4-dioxide, which also features a pyrazine N-oxide core, has been determined. nih.govnih.gov This compound crystallizes in an orthorhombic system and exhibits significant intermolecular interactions, including π–π stacking between neighboring molecules and C—H···O hydrogen bonds that form one-dimensional ribbons. nih.govnih.govresearchgate.net These interactions are crucial in stabilizing the crystal packing. nih.govnih.govresearchgate.net The planarity of the pyrazine ring and the nature of the substituents play a significant role in dictating these intermolecular forces. researchgate.net

Table 1: Crystallographic Data for Related Pyrazine Derivatives

| Parameter | Methyl pyrazine-2-carboxylate nih.gov | 2-Methylpyrazine 1,4-dioxide nih.gov |

| Formula | C₆H₆N₂O₂ | C₅H₆N₂O₂ |

| Molecular Weight | 138.13 | 126.12 |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pna2₁ | Pbca |

| a (Å) | 3.865 (2) | 6.3953 (9) |

| b (Å) | 6.690 (4) | 12.2472 (18) |

| c (Å) | 24.92 (2) | 13.6613 (19) |

| V (ų) | 644.4 (7) | 1070.0 (3) |

| Z | 4 | 8 |

Multinuclear Magnetic Resonance Spectroscopy for Solution-State Conformation and Dynamics

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for determining the solution-state structure and conformation of molecules. For methyl pyrazine-2-carboxylate, the ¹H NMR spectrum in DMSO-d₆ shows distinct signals for the pyrazine ring protons and the methyl ester protons. chemicalbook.com The chemical shifts and coupling constants provide valuable information about the electronic environment of each proton. chemicalbook.com

For instance, in the ¹H NMR spectrum of methyl pyrazine-2-carboxylate, the proton signals appear at δ 9.222, 8.933, and 8.859 ppm, with corresponding coupling constants J(A,B) = -0.30 Hz, J(A,C) = 1.49 Hz, and J(B,C) = 2.43 Hz. chemicalbook.com The methyl protons of the ester group exhibit a signal at 3.991 ppm. chemicalbook.com Similarly, detailed ¹H and ¹³C NMR data are available for a variety of substituted pyrazine and pyridine (B92270) derivatives, which aid in the structural elucidation of new analogues. rsc.orgmdpi.comscielo.org.za

Table 2: ¹H NMR Data for Methyl pyrazine-2-carboxylate in DMSO-d₆ chemicalbook.com

| Parameter | Chemical Shift (ppm) |

| H(A) | 9.222 |

| H(B) | 8.933 |

| H(C) | 8.859 |

| H(D) (CH₃) | 3.991 |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Molecular Vibrations and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman, provides insights into the molecular vibrations and the identification of functional groups. The IR spectrum of methyl pyrazine-2-carboxylate shows characteristic absorption bands corresponding to the various stretching and bending modes of the molecule. nist.gov

Key vibrational modes for carboxylic acid derivatives include the O-H stretch, which is typically broad, the C=O stretch, and the C-O stretch. spectroscopyonline.com For aromatic carboxylic acids, the C=O stretching vibration is observed in the range of 1710-1680 cm⁻¹. spectroscopyonline.com The IR spectra of related compounds, such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, have been used to confirm their structural features. researchgate.net Resonance Raman spectroscopy has also been employed to characterize related molybdenum oxides, demonstrating its utility in identifying specific phases. rsc.org

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns. The NIST WebBook provides mass spectral data for methyl pyrazine-2-carboxylate, obtained through electron ionization (EI). nist.govnist.gov

The mass spectrum of methyl pyrazine-2-carboxylate shows a molecular ion peak corresponding to its molecular weight of 138.12 g/mol . nih.gov Further fragmentation analysis can reveal the loss of specific functional groups, providing additional structural confirmation. For example, LC-MS analysis of methyl pyrazinoate has identified top peaks at m/z 97.0395, 125.0344, 139.05, 79.029, and 107.0239, which correspond to the protonated molecule and various fragment ions. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Photophysical Properties

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of a compound provides information about its chromophores and conjugation. For pyrazine derivatives, the electronic transitions are influenced by the pyrazine ring and its substituents. The UV-Vis absorption spectra of related compounds like methyl orange have been studied to understand their electronic properties. researchgate.net The photophysical properties of pyrazine-based compounds are of interest for various applications, and their study often involves a combination of experimental and computational methods. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Investigations (if chiral derivatives)

Chiroptical spectroscopy, such as circular dichroism (CD), is employed to study the stereochemistry of chiral molecules. While methyl 2-pyrazinecarboxylate 4-oxide itself is not chiral, this technique would be highly relevant for the investigation of its chiral derivatives. If enantiomers or diastereomers of a substituted pyrazine N-oxide were synthesized, CD spectroscopy would be crucial for determining their absolute configuration and studying their chiroptical properties.

Mechanistic Organic Chemistry of Methyl 2 Pyrazinecarboxylate 4 Oxide

Reactivity Profiling of the N-Oxide Moiety

The N-oxide functional group in methyl 2-pyrazinecarboxylate 4-oxide significantly influences the reactivity of the pyrazine (B50134) ring. It acts as an electron-donating group through resonance and an electron-withdrawing group through induction, leading to a complex reactivity profile.

Deoxygenation Pathways and Mechanisms

Deoxygenation, the removal of the oxygen atom from the N-oxide, is a common reaction for pyrazine N-oxides and can proceed through several mechanisms, including photochemical and chemical methods.

Photochemical Deoxygenation: Pyrazine N-oxides can undergo deoxygenation upon exposure to UV light. nih.govacs.org This process often involves the generation of atomic oxygen in the triplet state (O(³P)). nih.gov The efficiency of photodeoxygenation can be influenced by substituents on the pyrazine ring. For instance, the presence of a chlorine atom can make deoxygenation the primary photoreaction. nih.gov The reaction is often carried out in a solvent like dichloromethane (B109758) and can be achieved using various light sources, including UV lamps and visible light LEDs. nih.gov

Chemical Deoxygenation: A variety of chemical reagents can effect the deoxygenation of pyrazine N-oxides. These reactions often proceed under milder conditions than photochemical methods.

Palladium-Catalyzed Transfer Oxidation: A chemoselective method for deoxygenating pyridine (B92270) N-oxides, which can be applied to pyrazine N-oxides, utilizes a palladium catalyst with a diphosphine ligand, such as dppf, and a trialkylamine as the oxygen acceptor. organic-chemistry.org This method is tolerant of various functional groups, including esters. organic-chemistry.org

Iodide and Formic Acid: A sustainable method employs magnesium iodide as a catalytic source of iodide, with formic acid serving as an activator, solvent, and stoichiometric reductant. rsc.org This system is compatible with a range of functional groups. rsc.org

Sulfur Dioxide: Sulfur dioxide can also be used for the deoxygenation of pyridine N-oxides, a reaction that could be extended to pyrazine N-oxides. acs.org

9-Diazofluorene: This reagent has been used to deoxygenate pyridine N-oxides, and the mechanism is believed to involve the formation of a transient ylid intermediate. acs.org

| Reagent/Condition | Description |

| hv (UV/Visible Light) | Photochemical deoxygenation, often generating atomic oxygen. nih.gov |

| Pd(OAc)₂/dppf, Et₃N | Palladium-catalyzed transfer oxidation using triethylamine (B128534) as the oxygen acceptor. organic-chemistry.org |

| MgI₂, Formic Acid | Sustainable deoxygenation using iodide as a catalyst and formic acid as the reductant. rsc.org |

| SO₂ | Deoxygenation using sulfur dioxide. acs.org |

| 9-Diazofluorene | Deoxygenation proceeding through a ylid intermediate. acs.org |

Nucleophilic Additions and Substitutions on the Pyrazine Ring

The N-oxide group activates the pyrazine ring towards nucleophilic attack, particularly at the positions ortho (C2 and C6) and para (C4) to the N-oxide. scripps.educhemtube3d.comyoutube.com However, in this compound, the C2 position is substituted, leaving C6 as a primary site for nucleophilic attack.

Deoxidative Nucleophilic Substitution: In a process known as deoxidative nucleophilic substitution, a nucleophile attacks the pyrazine ring, and the N-oxide oxygen is subsequently removed. For example, pyrazine N-oxides react with trimethylsilyl (B98337) azide (B81097) in the presence of diethylcarbamoyl chloride to yield azidopyrazines. rsc.orgrsc.org This reaction typically occurs at the carbon atom alpha to the N-oxide function. rsc.org However, methyl-substituted pyrazine N-oxides, including potentially this compound, have been reported not to undergo this specific azidation reaction. rsc.org

Reaction with Grignard Reagents: Pyrazine N-oxides react with various Grignard reagents (alkyl, aryl, alkynyl, and vinyl) to produce a diverse range of substituted pyrazines in high yields. sigmaaldrich.comnih.gov These reactions can be performed stereoselectively to yield optically active substituted piperazines by using a chiral ligand like sparteine (B1682161). sigmaaldrich.comnih.gov

Addition of CH-Active Compounds: Nucleophilic substitution of hydrogen in pyrazine N-oxides by CH-active compounds generally requires activation by acylating agents. researchgate.net This activation facilitates the aromatization of the intermediate σ-adduct by eliminating the acid residue. researchgate.net

Activation with PyBroP: The phosphonium (B103445) salt PyBroP can act as a mild N-oxide activator, enabling the regioselective addition of various nucleophiles, including amines, to the 2-position of pyridine N-oxides. acs.org This methodology could potentially be applied to pyrazine N-oxides.

Electrophilic Aromatic Substitution Reactions

The N-oxide group, being electron-donating through resonance, directs electrophilic attack to the ortho and para positions of the pyrazine ring. youtube.comyoutube.com However, the strong electron-withdrawing inductive effect of the N-oxide and the inherent electron-deficient nature of the pyrazine ring generally make electrophilic aromatic substitution challenging. When such reactions do occur, they are often directed to the 4-position. wikipedia.org

For this compound, the ester group is an additional deactivating group, further disfavoring electrophilic substitution. If a reaction were to occur, it would likely be directed to the positions meta to the ester group and ortho/para to the N-oxide, though with significantly reduced reactivity.

Transformations Involving the Ester Functionality

The ester group of this compound can undergo typical ester transformations, such as hydrolysis and amidation. However, the reactivity can be influenced by the electronic nature of the pyrazine N-oxide ring.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Amidation: Reaction with amines can convert the ester to the corresponding amide.

It is important to note that some reagents used for these transformations might also react with the N-oxide functionality. For example, strong basic conditions could potentially lead to side reactions involving the pyrazine ring.

Rearrangement Reactions and Pericyclic Transformations

Pyrazine N-oxides can undergo photochemical rearrangements. nih.govresearchgate.net Upon irradiation, they can isomerize to various intermediates, which can then lead to the formation of different heterocyclic systems.

Photoisomerization: Irradiation of pyridazine (B1198779) N-oxides, structurally related to pyrazine N-oxides, can lead to the formation of diazo intermediates via a transient oxaziridine-like species. nih.gov These intermediates can then rearrange to form pyrazoles or furans. nih.govresearchgate.net The presence of an electron-donating group can accelerate this photoisomerization. nih.gov It is plausible that this compound could undergo similar photochemical rearrangements, potentially leading to substituted pyrazoles or furans, although the specific outcome would depend on the reaction conditions and the influence of the methyl carboxylate group.

Regioselectivity and Stereoselectivity in Reactions of Pyrazine N-Oxides

The regioselectivity of reactions involving pyrazine N-oxides is largely governed by the electronic and steric effects of the N-oxide group and any other substituents on the ring.

Nucleophilic Attack: As previously mentioned, nucleophilic attack is highly regioselective, favoring the positions ortho (C2/C6) to the N-oxide. researchgate.netnih.govtcichemicals.comresearchgate.net In the case of 3-substituted pyrazine 1-oxides, nucleophilic attack, such as cyanation, occurs with high regioselectivity at the C2 position, especially when enhanced by electron-donating groups. researchgate.net

Electrophilic Attack: Electrophilic substitution, when it occurs, is generally directed to the C4 (para) position. wikipedia.org

Stereoselectivity: Stereoselective reactions have been developed for pyrazine N-oxides. For example, the reaction with Grignard reagents in the presence of a chiral ligand like sparteine can lead to the formation of optically active substituted piperazines. sigmaaldrich.comnih.gov Similarly, the addition of alkyl Grignard reagents to pyridine-N-oxides has been shown to proceed with high regio- and stereoselectivity to give C2-alkylated products. nih.gov

| Reaction Type | Regioselectivity | Stereoselectivity |

| Nucleophilic Addition/Substitution | Primarily at C2 and C6 positions. researchgate.netnih.govtcichemicals.comresearchgate.net | Can be achieved with chiral ligands (e.g., sparteine) in reactions with Grignard reagents. sigmaaldrich.comnih.gov |

| Electrophilic Aromatic Substitution | Generally at the C4 position. wikipedia.org | Not typically a major consideration due to the low reactivity. |

| Photochemical Rearrangement | Dependent on the specific reaction pathway and intermediates formed. nih.govresearchgate.net | Can be influenced by the substitution pattern. |

Kinetic and Thermodynamic Aspects of Reaction Pathways

The N-oxide functional group, in conjunction with the electron-withdrawing methyl carboxylate group, significantly influences the electronic landscape of the pyrazine ring. This, in turn, dictates the kinetic and thermodynamic favorability of various transformations. The N-oxide group, being a strong dipole, can act as both an electron-donating and an electron-withdrawing group depending on the nature of the reaction. It generally enhances the electrophilicity of the ring carbons, particularly at the positions ortho and para to the N-oxide, making them susceptible to nucleophilic attack.

Theoretical calculations using density functional theory (DFT) have been employed to investigate the properties of related pyrazine N-oxide systems. For instance, studies on pyrazine N-oxides have shown that the introduction of an N-oxide group can impact the heat of formation. semanticscholar.org While specific values for this compound are not explicitly reported, these computational studies provide a framework for estimating the thermodynamic properties of such molecules.

Nucleophilic Aromatic Substitution (SNAr)

A key reaction pathway for pyrazine N-oxides is nucleophilic aromatic substitution. The rate-determining step in these reactions is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer-like intermediate. The stability of this intermediate, and thus the activation energy of this step, is influenced by the nature of the nucleophile, the solvent, and the substituents on the pyrazine ring.

The electron-withdrawing methyl carboxylate group at the 2-position, combined with the activating effect of the N-oxide at the 4-position, is expected to make the C-3 and C-5 positions particularly electrophilic and thus kinetically favorable for nucleophilic attack. The relative rates of attack at these positions would depend on the specific nucleophile and reaction conditions.

While precise kinetic data for this compound is not available, general trends observed for pyridine N-oxides and other pyrazine N-oxides can be extrapolated. Reactions involving nucleophilic aromatic substitutions on pyridine N-oxides are generally faster than on the corresponding pyridines. scripps.edu

Table 1: Representative Kinetic and Thermodynamic Data for Related Pyrazine N-Oxide Reactions (Hypothetical Data for Illustrative Purposes)

Note: The data in this table is hypothetical and serves to illustrate the types of kinetic and thermodynamic parameters relevant to the reactions of this compound. Actual experimental values may differ.

Deoxygenation Reactions

The removal of the N-oxide oxygen is another important reaction pathway. The thermodynamics of this process are highly dependent on the deoxygenating agent used. The reaction is often kinetically controlled, requiring significant activation energy to break the strong N-O bond. Computational studies on the deoxygenation of pyridine N-oxides have provided insights into the Gibbs free energy profiles of such reactions, which can be used as a model for understanding the deoxygenation of this compound. researchgate.net

Detailed Research Findings

Detailed experimental research on the kinetic and thermodynamic aspects of this compound specifically is limited in published literature. However, computational chemistry offers a powerful tool to predict these properties. For instance, DFT calculations could be performed to model the reaction pathways of interest, such as nucleophilic substitution or deoxygenation. These calculations would yield the geometries of transition states and intermediates, from which activation energies (kinetics) and reaction enthalpies and Gibbs free energies (thermodynamics) can be determined.

Further research, both experimental and computational, is necessary to fully elucidate the quantitative kinetic and thermodynamic parameters for the various reaction pathways of this compound. Such studies would involve techniques like stopped-flow spectroscopy for fast reaction kinetics, calorimetry for thermodynamic measurements, and high-level computational modeling to map out the potential energy surfaces of its reactions.

Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic makeup and reactivity of Methyl 2-pyrazinecarboxylate 4-oxide. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For this compound, the presence of the electron-withdrawing ester group and the electron-donating N-oxide group significantly influences the FMOs. The N-oxide group, with its lone pair of electrons on the oxygen atom, is expected to contribute significantly to the HOMO, making this region a likely site for electrophilic attack. Conversely, the pyrazine (B50134) ring and the carbonyl carbon of the ester group are anticipated to be major components of the LUMO, marking them as potential sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These values are illustrative and would be precisely determined through specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core electrons. NBO analysis quantifies the interactions between these localized orbitals, revealing the extent of electron delocalization and hyperconjugative stabilization.

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution in a molecule and predicting its reactive sites. It plots the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. mdpi.comsemanticscholar.org

For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atom of the N-oxide group, confirming it as a primary site for electrophilic attack. nih.gov The oxygen atoms of the carboxylate group would also exhibit negative potential. Conversely, the hydrogen atoms of the pyrazine ring and the methyl group, as well as the carbon atom of the carbonyl group, would likely be in regions of positive potential, indicating their susceptibility to nucleophilic interactions. researchgate.net

Conceptual DFT provides a set of reactivity indices, such as Fukui functions, that quantify the change in electron density at a particular point in a molecule when an electron is added or removed. These functions help to pinpoint the most reactive sites for nucleophilic, electrophilic, and radical attacks.

For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be largest on the carbon atoms of the pyrazine ring, particularly those influenced by the electron-withdrawing ester group. The Fukui function for electrophilic attack (f-) would likely be highest on the oxygen atom of the N-oxide group. These predictions align with the insights gained from HOMO-LUMO and MEP analyses, providing a more quantitative measure of site-specific reactivity.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, including its conformational changes and interactions with other molecules. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify stable conformations and the energy barriers between them.

For this compound, MD simulations could be employed to investigate the rotational freedom of the methyl ester group and its preferred orientation relative to the pyrazine ring. In a condensed phase, such as in a solvent or a crystal lattice, MD simulations can also model the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the molecule's aggregation and macroscopic properties. These simulations provide a dynamic picture that complements the static view from quantum chemical calculations. researchgate.neteurasianjournals.com

In Silico Mechanistic Studies of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, in silico mechanistic studies could be used to investigate various reactions, such as its synthesis via N-oxidation of the parent pyrazine or its participation in nucleophilic or electrophilic substitution reactions. For instance, the mechanism of a reaction involving nucleophilic attack on the pyrazine ring could be modeled to determine whether it proceeds via an addition-elimination mechanism and to identify the structure and energy of the key transition state. These studies provide a detailed, step-by-step understanding of the reaction dynamics that is often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. Theoretical calculations, primarily using Density Functional Theory (DFT), allow for the elucidation of molecular structure and the simulation of various spectra, including vibrational (FT-IR and FT-Raman) and nuclear magnetic resonance (NMR) spectra. These predicted data are crucial for interpreting experimental results and confirming molecular structures.

A comparative study on the closely related molecule, methyl-3-amino-2-pyrazinecarboxylate (MAPC), demonstrates the efficacy of this approach. nanoient.org In that research, the molecular geometry was optimized using DFT with the 6-311++G(d,p) basis set. nanoient.org Subsequently, the harmonic vibrational frequencies were calculated. These theoretical frequencies are often scaled to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. nanoient.org The detailed assignment of vibrational modes is further clarified by potential energy distribution (PED) analysis. nanoient.org

Similarly, NMR chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nanoient.org The calculated shifts for MAPC were found to be in good agreement with the recorded experimental spectra. nanoient.org The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are calculated using Time-Dependent DFT (TD-DFT), which also allows for the prediction of the UV-Visible absorption spectrum. nanoient.org Such studies consistently show that a combination of experimental recording and theoretical calculation provides a robust characterization of pyrazine derivatives. nanoient.orgnih.gov The vibronic absorption spectra of pyrazine itself have been successfully simulated using advanced multi-state-multi-mode models, showing how computational methods can unravel complex spectral features arising from the interplay of electronic and vibrational states. chemrxiv.orgresearchgate.net

| Spectroscopic Technique | Computational Method | Typical Basis Set | Key Predicted Parameters | Validation Approach |

|---|---|---|---|---|

| FT-IR & FT-Raman | DFT (e.g., B3LYP) | 6-311++G(d,p) | Vibrational Frequencies, IR Intensities, Raman Activities | Comparison with experimental spectra after scaling; PED analysis for assignments. nanoient.orgresearchgate.net |

| NMR | GIAO (Gauge-Independent Atomic Orbital) | 6-31G(d) or higher | ¹H and ¹³C Chemical Shifts | Direct comparison of calculated vs. experimental chemical shifts (ppm). nanoient.orgjocpr.com |

| UV-Visible | TD-DFT (Time-Dependent DFT) | 6-311++G(d,p) | Electronic Transitions (λmax), Oscillator Strengths, HOMO-LUMO Gap | Correlation of predicted λmax with observed absorption bands. nanoient.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Design (non-clinical endpoint focus)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For this compound and its analogues, QSAR can be a valuable tool in molecular design, enabling the prediction of specific non-clinical endpoints without the need for synthesis and testing of every candidate molecule.

The focus of such QSAR studies is often on predicting physicochemical properties or specific bioactivities. For nitrogen-containing heterocyclic compounds, QSAR models have been developed for various endpoints. mdpi.comresearchgate.net The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic structure.

Commonly used descriptors in QSAR studies for heterocyclic compounds include:

Constitutional/Topological Descriptors: These describe the molecular composition and connectivity (e.g., molecular weight, counts of specific atoms or bonds, topological volume). mdpi.com

Quantum Chemical Descriptors: Calculated using methods like DFT, these include properties like the energy of the HOMO and LUMO, dipole moment, and atomic charges. jocpr.com These are particularly useful for modeling reactivity.

Physicochemical Descriptors: Properties like the logarithm of the partition coefficient (logP) or solubility (logS), and molar refractivity (MR) are used to model the compound's behavior in different environments.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a model that relates a selection of these descriptors to the property of interest. mdpi.comnih.gov For instance, a QSAR model for a series of pyrazoline derivatives identified descriptors related to quantum chemistry as being significant for predicting their inhibitory activity against carbonic anhydrase. In another study on pyridothienopyrimidine derivatives, decreasing Log S, the LUMO energy (ELUMO), and molar refractivity were found to increase antimicrobial activity.

The predictive power of a QSAR model is rigorously validated using both internal and external sets of compounds to ensure its robustness and applicability for designing new molecules with desired properties, such as enhanced solubility, specific electronic characteristics, or targeted reactivity. nih.gov

| Descriptor Class | Example Descriptor | Potential Non-Clinical Application/Significance |

|---|---|---|

| Quantum Chemical | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Relates to electron-accepting ability and reactivity with nucleophiles. |

| Quantum Chemical | EHOMO (Energy of Highest Occupied Molecular Orbital) | Relates to electron-donating ability and reactivity with electrophiles. |

| Physicochemical | Log S (Aqueous Solubility) | Predicting solubility, which is critical for formulation and environmental fate. |

| Physicochemical | Molar Refractivity (MR) | Relates to molecular volume and polarizability, influencing intermolecular interactions. |

| Topological | Solvent Accessible Surface Area (SASA) | Describes the molecule's surface available for interaction with a solvent or receptor. mdpi.comnih.gov |

Mechanistic Biological Interactions and Molecular Recognition Non Clinical Perspective

Molecular Docking and Simulation Studies of Protein-Ligand Interactions

Currently, there is a lack of published molecular docking or simulation studies specifically investigating the interactions of Methyl 2-pyrazinecarboxylate 4-oxide with protein targets. However, based on the docking studies of structurally related pyrazine (B50134) and N-oxide containing compounds, several potential interactions can be postulated. nih.govnih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For a molecule like this compound, key interactions would likely involve:

Hydrogen Bonding: The N-oxide oxygen and the carbonyl oxygen of the ester group are potent hydrogen bond acceptors. nih.gov These could form strong hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine in a protein's binding pocket.

π-π Stacking: The aromatic pyrazine ring can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The methyl group of the ester provides a small hydrophobic region that could interact with nonpolar pockets within a protein.

A hypothetical docking study could explore the binding affinity of this compound with various enzymes, such as those involved in bacterial metabolic pathways or kinases in cancer cell lines, to identify potential biological targets. nih.gov

Table 1: Postulated Protein-Ligand Interactions for this compound

| Interaction Type | Potential Interacting Group on Compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bond Acceptor | N-oxide oxygen, Carbonyl oxygen | Arginine, Lysine, Histidine, Serine, Threonine |

| π-π Stacking | Pyrazine ring | Phenylalanine, Tyrosine, Tryptophan |

| Hydrophobic Interaction | Methyl group | Alanine, Valine, Leucine, Isoleucine |

Enzyme Inhibition Mechanisms at a Molecular Level

While specific enzyme inhibition data for this compound is not available, the N-oxide functionality suggests potential mechanisms of enzyme inhibition. Heterocyclic N-oxides can act as bioisosteres for other functional groups, such as the carbonyl group, potentially leading to competitive inhibition by mimicking the natural substrate of an enzyme. nih.gov

Furthermore, the electronic nature of the pyrazine N-oxide ring could play a role in non-competitive or allosteric inhibition. Binding to a site other than the active site could induce conformational changes in the enzyme, leading to a decrease in its catalytic activity. nih.govnih.gov The specific type of inhibition (e.g., reversible, irreversible, competitive, non-competitive) would depend on the nature of the interaction between the compound and the enzyme. nih.gov For instance, if the compound forms a covalent bond with the enzyme, it would result in irreversible inhibition.

Interaction with Cellular Targets and Biomolecules (e.g., DNA, RNA, Receptors) in Model Systems

The interaction of this compound with biomolecules like DNA and RNA is a plausible mechanism of action, particularly in the context of its potential antimicrobial or cytotoxic effects. Certain heterocyclic N-oxides are known to undergo bioreductive activation, especially under hypoxic (low oxygen) conditions. nih.govnih.gov This reduction can generate reactive radical species. nih.gov

These highly reactive radicals can then interact with and damage cellular macromolecules:

DNA Damage: The generated radicals can cause DNA strand breaks, leading to the inhibition of DNA replication and transcription, ultimately resulting in cell death. This is a known mechanism for some anticancer and antimicrobial N-oxide compounds. nih.gov

RNA Interaction: While less studied, similar damage to RNA molecules is also possible, which would disrupt protein synthesis.

Modulation of Biological Pathways in In Vitro Research Models

Based on its chemical structure, this compound could modulate various biological pathways. The pyrazine N-oxide moiety can act as an electron shuttle, participating in redox cycling. nih.gov This property could allow it to interfere with cellular metabolic pathways that rely on electron transfer reactions, such as the electron transport chain in mitochondria.

In the context of antimicrobial activity, it could disrupt bacterial metabolic pathways essential for survival. For example, some triazolopyrazine derivatives have been shown to target bacterial topoisomerase IV, an enzyme crucial for DNA replication. mdpi.com While a different scaffold, this highlights a potential pathway that could be investigated for this compound.

Table 2: Potential Biological Pathways Modulated by this compound

| Potential Pathway | Postulated Mechanism of Modulation | Potential Cellular Effect |

| Cellular Respiration | Interference with electron transport chain via redox cycling. | Inhibition of ATP production. |

| DNA Replication/Repair | Inhibition of enzymes like topoisomerases or DNA polymerases. | Cell cycle arrest, apoptosis. |

| Signal Transduction | Binding to and modulating the activity of protein kinases or other signaling proteins. | Altered cellular response to stimuli. |

Antimicrobial Activity Studies: Elucidating Mechanisms of Action

While specific studies on the antimicrobial activity of this compound are lacking, the broader class of pyrazine derivatives and N-oxides has demonstrated antimicrobial potential. acs.orgmdpi.com The proposed mechanisms of action often revolve around the unique properties of the N-oxide group.

A primary hypothesized mechanism is reductive activation . In the low-oxygen environment often found in bacterial colonies or infected tissues, the N-oxide can be enzymatically reduced. nih.gov This reduction can lead to the formation of reactive nitrogen species (RNS) or other radical intermediates. mdpi.com These reactive species can then cause widespread, non-specific damage to bacterial cells by:

Oxidative/Nitrosative Stress: Damaging proteins, lipids, and nucleic acids.

Enzyme Inactivation: Inhibiting essential enzymes through oxidation of their amino acid residues.

Membrane Disruption: Causing lipid peroxidation and loss of membrane integrity.

Another potential mechanism is the inhibition of specific bacterial enzymes, as discussed in the enzyme inhibition section. For example, some triazolopyrazine derivatives have shown activity against both Gram-positive and Gram-negative bacteria by potentially interacting with key enzymes like DNA gyrase. mdpi.com

Structural Biology of Compound-Target Complexes (if relevant)

To date, there are no publicly available crystal structures of this compound in complex with a biological target such as an enzyme or receptor. The determination of such a structure through techniques like X-ray crystallography or cryo-electron microscopy would be invaluable. It would provide definitive, atomic-level detail on the binding mode and the specific interactions that govern the compound's biological activity, moving from postulation to concrete evidence. Such data would be crucial for any future structure-based drug design efforts aimed at optimizing the compound's potency and selectivity. tandfonline.comresearchgate.net

Applications in Chemical Synthesis, Materials Science, and Catalysis

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

Methyl 2-pyrazinecarboxylate 4-oxide serves as a crucial starting material and intermediate in the synthesis of a wide array of more complex organic molecules. The pyrazine (B50134) core, activated by the N-oxide and ester groups, allows for a variety of chemical transformations.

The presence of the pyrazine ring is a key feature in many biologically active compounds. mdpi.com For instance, pyrazine derivatives are found in several essential medicines. mdpi.com The modification of natural products with pyrazine moieties has been shown to enhance their pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties. nih.gov

Synthetic routes to substituted pyrazines often involve the condensation of dicarbonyl compounds with diamines. rsc.org More specifically, derivatives of pyrazine-2-carboxylic acid can be synthesized and subsequently used to create a diverse range of substituted pyrazinecarboxamides. researchgate.netnih.govdoaj.org These amides are formed through the condensation of pyrazine-2-carboxylic acid chlorides with various substituted anilines or aminothiazoles. researchgate.netnih.gov The resulting compounds have been investigated for their potential as herbicides and for their antimycobacterial and antifungal activities. researchgate.netnih.govdoaj.org

The general synthetic approach involves preparing the acid chloride of a substituted pyrazine-2-carboxylic acid, which is then reacted with an appropriate amine. nih.gov This modular approach allows for the systematic variation of substituents on both the pyrazine and the phenyl or thiazole (B1198619) rings, enabling the exploration of structure-activity relationships. researchgate.netdoaj.org

Ligand Design and Coordination Chemistry with Transition Metals

The nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate and N-oxide groups in this compound and its derivatives make them excellent ligands for coordinating with transition metal ions. This has led to the development of a rich coordination chemistry with diverse structural motifs and applications.

The coordination of pyrazine-based ligands with metals like manganese(II), iron(III), cobalt(II), and nickel(II) has been extensively studied. mdpi.comnih.govresearchgate.net Spectroscopic and analytical techniques have confirmed that these ligands can bind to metal centers in a bidentate fashion, typically through a pyrazine nitrogen and an azomethine nitrogen in the case of carbohydrazonamide derivatives. mdpi.comresearchgate.net The resulting coordination compounds have shown potential as anticancer, antibacterial, and antifungal agents, with some complexes exhibiting significantly higher activity than the free ligand. mdpi.comnih.gov

The flexibility of the coordination environment allows for the formation of various geometries, and the presence of solvent molecules like methanol (B129727) or ethanol (B145695) can also influence the final structure. mdpi.comresearchgate.net The study of these complexes is crucial for understanding their potential as metal-based drugs. mdpi.comresearchgate.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Pyrazine Carboxylate Ligands

Pyrazine carboxylate ligands are particularly well-suited for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. These materials are characterized by their porous, crystalline structures, which are formed by the self-assembly of metal ions or clusters with organic linkers.

Pyrazine-based ligands can act as pillars or linkers, connecting metal centers to form one-, two-, or three-dimensional networks. nih.govresearchgate.netrsc.org For example, pyrazine-2,3-dicarboxylate has been used to create a 3D framework with silver(I) ions, exhibiting an unprecedented coordination mode. researchgate.net Similarly, 2,3,5,6-tetrakis(4-carboxyphenyl)pyrazine has been employed to construct porous zinc-based MOFs with applications in gas adsorption and separation. rsc.org

The choice of solvent and other reaction conditions can influence the final topology of the resulting MOF. rsc.org The resulting frameworks can exhibit high porosity and surface area, making them suitable for applications such as gas storage and selective adsorption of molecules like CO2 and light hydrocarbons. rsc.orgrsc.orgresearchgate.net The introduction of functional groups into the pyrazine ligand can further tune the properties of the MOF for specific applications. researchgate.net For instance, the modulation of the coordination environment in iron-based MOFs with pyrazine-dicarboxylic acid has been shown to enhance their catalytic activity in Fenton-like processes. researchgate.net

Design of Catalysts for Organic Transformations

The coordination complexes formed from pyrazine carboxylate ligands and transition metals can also function as catalysts for various organic transformations. The metal center acts as the active site, while the ligand environment influences the catalyst's activity, selectivity, and stability.

For example, iron-based MOFs incorporating pyrazine-dicarboxylic acid ligands have been developed as efficient catalysts for generating hydroxyl radicals in Fenton-like advanced oxidation processes. researchgate.net The presence of the pyridine-N sites from the pyrazine ligand modulates the electronic environment of the iron clusters, leading to enhanced catalytic activity. researchgate.net

Furthermore, coordination compounds of metals like cobalt and nickel with pyrazine derivatives have demonstrated potential in catalysis. mdpi.comnih.gov While the primary focus of some studies has been on their biological activity, the fundamental coordination chemistry provides a basis for exploring their catalytic applications in organic synthesis. The ability to systematically modify the ligand structure allows for the fine-tuning of the catalyst's properties for specific reactions.

Photophysical Properties and Potential in Optoelectronic Materials

The inherent electronic structure of the pyrazine ring, combined with the influence of the carboxylate and N-oxide substituents, gives rise to interesting photophysical properties in this compound and its derivatives. These properties are being explored for applications in optoelectronic materials and fluorescent probes.

Pyrazine-containing compounds can exhibit fluorescence, and their emission properties can be tuned by modifying their molecular structure. For instance, a novel donor-acceptor-donor (D-A-D) type fluorescent probe has been synthesized using pyrazine as the acceptor core. frontiersin.org This probe demonstrates large Stokes shifts, high photostability, and low cytotoxicity, making it suitable for long-term live cell imaging. frontiersin.org The intramolecular charge transfer (ICT) from the donor to the pyrazine acceptor is a key mechanism governing its photophysical behavior. frontiersin.org

Coordination polymers and complexes derived from pyrazine carboxylate ligands can also display notable luminescence. Four novel polymers derived from 3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid have been shown to possess electrochemiluminescence (ECL) properties. rsc.org One of these polymers acts as a promising luminescent sensor for the detection of metal ions like Cu2+, Co2+, and Fe3+ through luminescence quenching. rsc.org

Development of Analytical Reagents and Probes (non-identification focus)

The unique chemical and photophysical properties of this compound and its derivatives make them valuable in the development of analytical reagents and probes for various applications beyond simple identification.

The ability of pyrazine-based ligands to form stable complexes with specific metal ions is a key feature. For example, a luminescent polymer based on a pyrazine-pyrazole carboxylic acid derivative has been successfully used as a sensor for Cu2+, Co2+, and Fe3+ ions in aqueous solutions. rsc.org The quenching of the polymer's luminescence upon binding with these metal ions provides a sensitive detection mechanism. rsc.org

Furthermore, fluorescently labeled chemical probes derived from pyrazine have been designed to study molecular mechanisms in biological systems. nih.gov These probes can be used to track the distribution and interaction of molecules within cells, providing valuable insights into biological processes. frontiersin.org The development of such probes relies on the strategic design of the pyrazine-containing molecule to ensure properties like cell permeability and specific binding to the target of interest. frontiersin.org

Environmental Chemistry of Pyrazine N Oxides Academic Research Focus

Photodegradation Studies in Model Environmental Systems

The photochemical transformation of N-heterocyclic oxides is a significant abiotic degradation pathway in the environment, particularly in aquatic systems exposed to sunlight. While specific photodegradation studies on Methyl 2-pyrazinecarboxylate 4-oxide are not extensively documented, research on analogous compounds like pyridazine (B1198779) N-oxides provides valuable insights into potential reaction mechanisms.

The photochemistry of N-heterocyclic N-oxides often involves the absorption of light, leading to an excited state that can undergo several transformations. A primary pathway is the photoisomerization to a transient, highly reactive oxaziridine (B8769555) intermediate. wur.nl This intermediate can then rearrange to form various photoproducts or undergo deoxygenation.

One of the key photochemical reactions for N-oxides is deoxygenation, where the N-O bond is cleaved, releasing an oxygen atom and regenerating the parent heterocycle. nih.gov The efficiency of this process is described by the quantum yield of deoxygenation (ϕdeox), which represents the fraction of absorbed photons that result in the deoxygenation reaction. Studies on pyridazine N-oxides have shown that their deoxygenation quantum yields can be significantly higher than those of other heterocyclic oxides, suggesting this could be a relevant degradation pathway for pyrazine (B50134) N-oxides as well. nih.gov

The photodegradation of these compounds can be influenced by various environmental factors, including the wavelength of light, the presence of photosensitizers, and the chemical matrix of the water. For instance, the presence of natural organic matter can act as a photosensitizer, potentially accelerating the degradation process.

Table 1: Comparative Photodegradation Data of N-Heterocyclic Oxides

| Compound | Wavelength (nm) | Quantum Yield of Deoxygenation (ϕdeox) | Reference |

| Dibenzothiophene S-oxide | ~300 | 2.4% | nih.gov |

| Pyridazine N-oxide derivative (5a) | 315-360 | 22.1% | nih.gov |

| Water-soluble Pyridazine N-oxide (22) | 315-360 | 15.2% | nih.gov |

This table presents data for analogous compounds to infer potential photodegradation behavior.

Biotransformation and Biodegradation Pathways in Microorganisms

The microbial-mediated transformation and degradation of pyrazine derivatives are crucial processes determining their persistence and fate in the environment. While the complete biodegradation pathways of many pyrazines are still under investigation, studies on pyrazinecarboxylic acid and its derivatives have begun to elucidate the microorganisms and enzymatic reactions involved. researchgate.netnih.gov

Bacteria capable of utilizing substituted pyrazines as a sole source of carbon and nitrogen have been isolated from various environments. researchgate.net For instance, research on the degradation of pyrazinamide, a structurally similar compound, identified a consortium of bacteria from wastewater and cow dung capable of its mineralization. researchgate.netresearchgate.net The identified genera include Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., and Staphylococcus sp. researchgate.netresearchgate.net

A significant study on the biodegradation of pyrazine-2-carboxylate (B1225951), the parent acid of this compound, by a newly isolated Stenotrophomonas sp. strain HCU1, revealed a reductive degradation pathway. nih.gov The bacterium was able to use pyrazine-2-carboxylate as a sole nitrogen source. The initial steps in the proposed pathway involve the reduction of the pyrazine ring. nih.gov

The identified metabolites in the degradation of pyrazine-2-carboxylate by Stenotrophomonas sp. HCU1 suggest a pathway involving ring reduction followed by ring cleavage. nih.gov This indicates that microorganisms have evolved specific enzymatic machinery to break down the stable aromatic pyrazine ring.

Table 2: Microbial Degradation of Pyrazine Derivatives

| Compound | Microorganism(s) | Degradation Pathway/Metabolites | Reference |

| Pyrazine-2-carboxylate | Stenotrophomonas sp. HCU1 | Reductive degradation: 1,2,5,6-tetrahydropyrazine-2-carboxylate, 2-amino-2-hydroxy-3-(methylamino)propanoic acid | nih.gov |

| Pyrazinamide | Bacillus sp., Flavobacterium sp., Corynebacterium sp., Pseudomonas sp., Streptococcus sp., Staphylococcus sp. | Mineralization | researchgate.netresearchgate.net |

This table provides insights into the microbial degradation of compounds structurally related to this compound.

Mechanistic Aspects of Environmental Fate in Aquatic and Soil Systems

In Aquatic Systems:

In aquatic environments, the fate of pyrazine N-oxides is influenced by photodegradation, as discussed in section 8.1, and microbial degradation. The solubility of the compound in water will determine its concentration in the aqueous phase and its susceptibility to these degradation processes. For compounds that are less soluble, partitioning to sediments can be a significant process. The nature of the N-oxide group may influence its interaction with dissolved organic matter, which can affect its bioavailability and photodegradation rates.

In Soil Systems:

In soil, the behavior of pyrazine N-oxides is more complex, involving sorption to soil particles, mobility with soil water, and degradation by soil microorganisms. The sorption of organic compounds to soil is a key process that affects their transport and availability for degradation. The extent of sorption is influenced by soil properties such as organic carbon content, clay content, and pH, as well as the chemical properties of the compound itself.

For nitrogen-containing aromatic compounds, such as atrazine (B1667683) and TNT, it has been shown that functional groups can significantly influence their adsorption to soil colloids through mechanisms like hydrogen bonding and ion exchange. wikipedia.org The nitro groups of TNT, for example, contribute to its adsorption, and the transformation products with amino groups show even stronger adsorption. wikipedia.org By analogy, the N-oxide and carboxylate groups of this compound are expected to play a significant role in its interaction with soil particles. The mobility of the compound in soil will be inversely related to its sorption, with strongly sorbed compounds being less mobile.

The biodegradation in soil will be carried out by a diverse community of microorganisms. The rate of biodegradation can be influenced by soil conditions such as moisture content, temperature, pH, and nutrient availability. frontiersin.org The degradation pathways are likely to be similar to those observed in aquatic systems, involving hydroxylation, ring reduction, and eventual ring cleavage. tandfonline.com However, the specific rates and dominant pathways may differ due to the different microbial communities and physicochemical conditions in soil.

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on Methyl 2-pyrazinecarboxylate 4-oxide will likely prioritize the exploration of novel synthetic routes that are both high-yielding and sustainable.